4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a methoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
It is known that benzofuran derivatives can interact with various targets in the body, leading to a range of biological activities . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
It is known that benzofuran derivatives can have a wide range of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the clinical uses of benzofuran derivatives are broad, indicating the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzofuran: The thiazole intermediate is then coupled with a benzofuran derivative, which can be synthesized via a cyclization reaction of a suitable phenol derivative.
Acetylation: The final step involves the acetylation of the amine group on the thiazole ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.
Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Biological Research: It is used in studies to understand the interaction of thiazole and benzofuran derivatives with various biological targets, including enzymes and receptors.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics, aiming to develop new therapeutic agents.
Industrial Applications: It may be used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds like sulfathiazole (an antimicrobial drug) and ritonavir (an antiretroviral drug).
Uniqueness
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the benzofuran and thiazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12(24)13-6-8-14(9-7-13)20(25)23-21-22-16(11-28-21)18-10-15-4-3-5-17(26-2)19(15)27-18/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSCEOQILTUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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